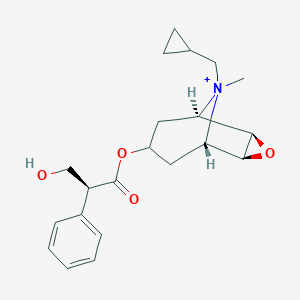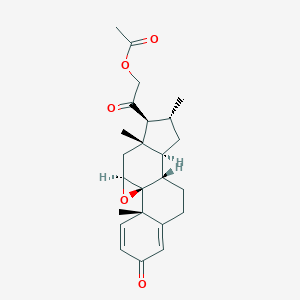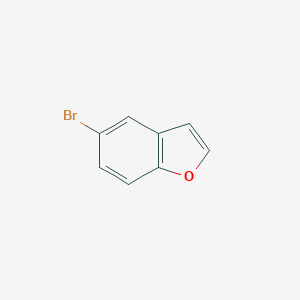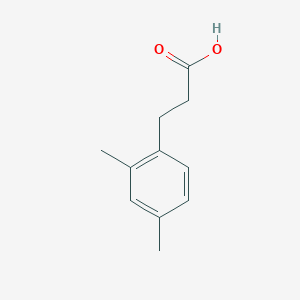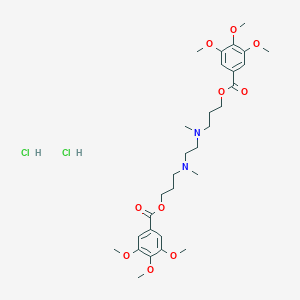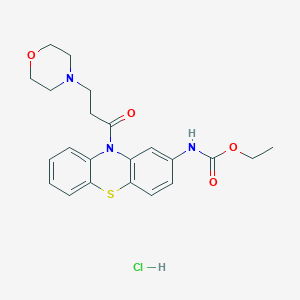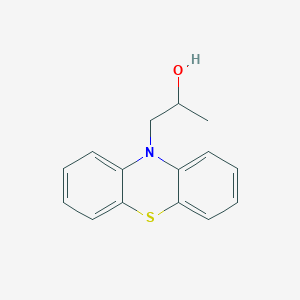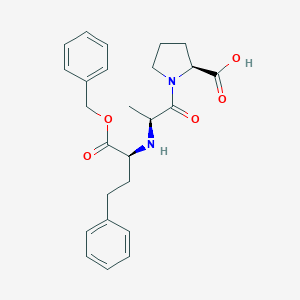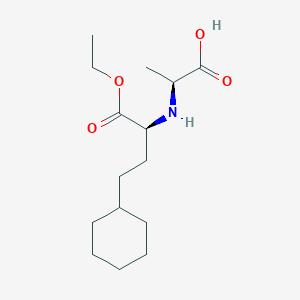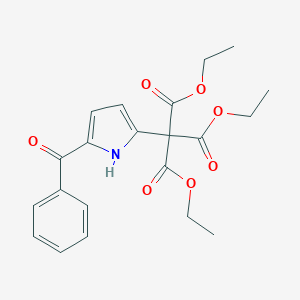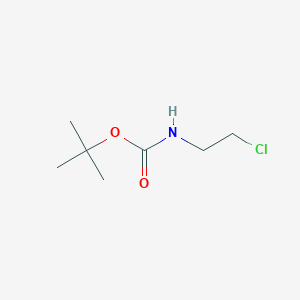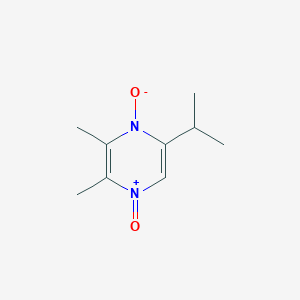
5-Isopropyl-2,3-dimethylpyrazine 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2,3-dimethylpyrazine 1,4-dioxide is a heterocyclic organic compound that has been studied for its potential applications in various fields of science. It is commonly referred to as IPMPD and is a member of the pyrazine family of compounds.
Mécanisme D'action
The exact mechanism of action of IPMPD is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
IPMPD has been shown to exhibit a number of biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect cells from damage caused by free radicals. In addition, it has been found to exhibit antimicrobial properties, which can help prevent the growth of harmful bacteria. It has also been shown to exhibit anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using IPMPD in lab experiments is its low toxicity. It has been found to be relatively safe for use in vitro and in vivo studies. However, one limitation is that it can be difficult to obtain pure samples of the compound, which can make it challenging to conduct experiments.
Orientations Futures
There are many potential future directions for the study of IPMPD. One area of interest is its potential use in drug delivery systems. It has been shown to be effective in delivering drugs to specific cells and tissues, which could be useful in the treatment of various diseases. In addition, it has been studied for its potential use in the development of new materials such as polymers and coatings. Further research is needed to fully understand the potential applications of this compound in these areas.
Méthodes De Synthèse
The synthesis of IPMPD involves the reaction of 2,3-dimethylpyrazine with hydrogen peroxide in the presence of a catalyst. The reaction yields the desired product, which can be purified using various methods such as column chromatography and recrystallization.
Applications De Recherche Scientifique
IPMPD has been studied extensively for its potential applications in various fields of science. It has been found to exhibit antioxidant, antimicrobial, and anti-inflammatory properties. In addition, it has been studied for its potential use in drug delivery systems, as well as in the development of new materials such as polymers and coatings.
Propriétés
Numéro CAS |
143463-83-6 |
|---|---|
Nom du produit |
5-Isopropyl-2,3-dimethylpyrazine 1,4-dioxide |
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2,3-dimethyl-4-oxido-5-propan-2-ylpyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)9-5-10(12)7(3)8(4)11(9)13/h5-6H,1-4H3 |
Clé InChI |
LLVAKALUGKCYGB-UHFFFAOYSA-N |
SMILES |
CC1=C([N+](=O)C=C(N1[O-])C(C)C)C |
SMILES canonique |
CC1=C([N+](=O)C=C(N1[O-])C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)
![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)
